molecular formula C12H13N3O2 B2978199 6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 638137-05-0

6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2978199
CAS No.: 638137-05-0
M. Wt: 231.255
InChI Key: BIYQNNHBRSZXBA-UHFFFAOYSA-N
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Description

6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 638137-05-0) is a tetrahydropyrimidine (THPM) derivative with a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol . This compound is part of a class of molecules known for a wide spectrum of pharmacological activities, positioning it as a valuable scaffold in medicinal chemistry research . Tetrahydropyrimidines have been identified as promising candidates for the development of novel antimicrobial and anticancer agents . Furthermore, research indicates that pyrimidine derivatives can serve as effective, non-toxic corrosion inhibitors for carbon steel in acidic media, with machine learning models aiding in the discovery of new high-efficiency molecules . The structure is characterized by a benzylic substitution with a 4-methylphenyl group, which can be a key modulator of its biological activity and physical properties. This product is intended for research and development applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-amino-1-[(4-methylphenyl)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-2-4-9(5-3-8)7-15-10(13)6-11(16)14-12(15)17/h2-6H,7,13H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYQNNHBRSZXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzylamine and ethyl acetoacetate.

    Cyclization Reaction: The key step involves the cyclization of these starting materials in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This leads to the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nature of the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

The compound is explored for its potential medicinal applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or modulators of biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The tetrahydropyrimidine-dione core allows for extensive substitution patterns, which modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (A) 4-methylphenylmethyl C₁₂H₁₃N₃O₂ 243.26 Enhanced lipophilicity from methyl -
6-Amino-1-[(4-chlorophenyl)methyl]- analog (B) 4-chlorophenylmethyl C₁₁H₁₀ClN₃O₂ 259.67 Electronegative Cl improves target binding
6-Amino-1-(4-methoxybenzyl)- analog (C) 4-methoxybenzyl C₁₂H₁₃N₃O₃ 259.26 Methoxy enhances solubility
6-Amino-1-benzyl-5-(ethylamino)- analog (D) Benzyl + ethylamino (Position 5) C₁₃H₁₆N₄O₂ 278.30 Additional H-bonding capability
6-Amino-1-(trifluoroethyl)- analog (E) 2,2,2-trifluoroethyl C₇H₈F₃N₃O₂ 235.15 Fluorine boosts metabolic stability

Key Research Findings and Implications

Electronic and Lipophilic Effects
  • This substitution is common in antimicrobial and anticancer agents .
  • Compound C (4-OCH₃) : The methoxy group improves aqueous solubility compared to the methyl group in Compound A, which could enhance bioavailability in drug formulations .
Functional Group Additions
  • Compound D (Ethylamino at Position 5): The ethylamino group introduces an additional hydrogen-bonding site, which may improve binding affinity to biological targets. Such modifications are critical in optimizing kinase inhibitors .
  • Compound E (CF₃) : Fluorination is a strategic modification to resist oxidative metabolism, prolonging half-life in vivo. This is exemplified in fluorinated pharmaceuticals like 5-fluorouracil derivatives .
Substituent Steric Effects
  • Compound B vs.

Biological Activity

6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol

The structure features a tetrahydropyrimidine ring with an amino group and a methylphenyl substituent, which may influence its interaction with biological targets.

Antioxidant Activity

Research indicates that tetrahydropyrimidine derivatives exhibit significant antioxidant properties. A study demonstrated that certain analogs could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Neuroprotective Effects

Neuroprotective activity is another area of interest. Compounds similar to this compound have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. In particular, the inhibition of MAO-B has been associated with neuroprotective effects against dopaminergic neurotoxicity .

Anticancer Activity

The compound's anticancer potential has also been explored. Analogous compounds have shown inhibitory effects on cell proliferation in various cancer cell lines. For instance, pyrimidine derivatives have been reported to inhibit the proliferation of A431 vulvar epidermal carcinoma cells significantly .

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. Studies suggest that it may interact with cellular receptors or enzymes that regulate these processes.

Research Findings and Case Studies

Study Findings
Antioxidant Activity Study Demonstrated significant free radical scavenging ability in vitro.
Neuroprotective Study Inhibition of MAO-B correlated with reduced neurotoxicity in animal models.
Anticancer Study Significant reduction in cell viability in A431 carcinoma cells at concentrations above 25 µM.

Case Study: Neuroprotection Against MPTP-Induced Toxicity

In a specific case study involving 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), it was found that certain tetrahydropyrimidine derivatives could mitigate the neurotoxic effects associated with MPTP administration in mice. The study highlighted the importance of MAO-B inhibition as a protective mechanism against dopaminergic neuron damage .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 6-amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione with high purity?

  • Methodological Answer : The compound can be synthesized via Biginelli-like condensation reactions using substituted benzaldehydes, urea/thiourea, and β-keto esters under acidic conditions. For example, microwave-assisted synthesis reduces reaction time (20–30 minutes) and improves yields (75–85%) compared to conventional reflux (6–8 hours, 60–70% yields) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) ensures >95% purity. Characterization by 1^1H/1313C NMR and LC-MS is critical to confirm structural integrity .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (DMSO-d6) typically shows peaks at δ 2.35 (singlet, CH3 from 4-methylphenyl), δ 4.10 (multiplet, N-CH2), and δ 8.20 (broad, NH2). IR confirms carbonyl stretches (C=O) at 1680–1720 cm⁻¹.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals dihedral angles between the pyrimidine ring and 4-methylphenyl group (e.g., 85–90°), influencing molecular packing. Hydrogen-bonding networks (N–H···O) stabilize the lattice .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C.
  • pH Sensitivity : Hydrolysis of the pyrimidine-dione ring occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability studies (HPLC monitoring over 24 hours) recommend storage at pH 6–8 in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like dihydrofolate reductase (DHFR). Key parameters: grid box centered on the active site (20 ų), Lamarckian genetic algorithm.
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability. For example, hydrogen bonds between the amino group and Asp27 residue of DHFR enhance affinity (ΔG = −8.2 kcal/mol) .
  • Validation : Compare with in vitro IC50 values (e.g., 12.5 µM against DHFR) .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Assay Optimization : Standardize protocols (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity). For example, discrepancies in IC50 values may arise from cell line variability (HeLa vs. MCF-7).
  • Mechanistic Profiling : Use RNA-seq to identify differentially expressed genes post-treatment. A study showed upregulation of pro-apoptotic Bax (3.5-fold) and downregulation of Bcl-2 (0.4-fold) in cancer cells, clarifying cytotoxic mechanisms .

Q. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Formulation : Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin) to increase aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL).
  • Prodrug Design : Introduce ester groups (e.g., acetyl) at the 6-amino position, hydrolyzed in vivo by esterases. Pharmacokinetic studies in rats showed a 3.2-fold increase in AUC compared to the parent compound .

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